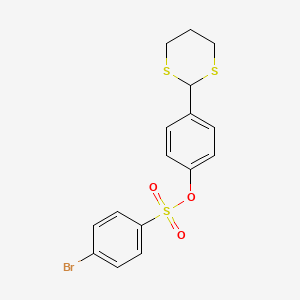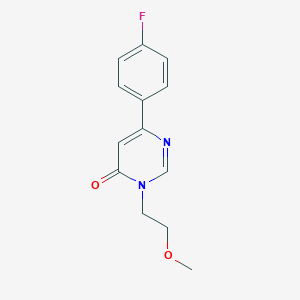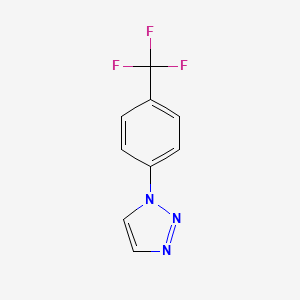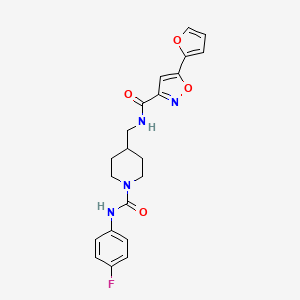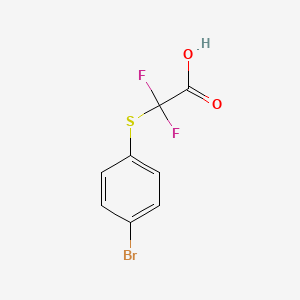![molecular formula C15H20N2O2S B2510773 N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide CAS No. 1311888-62-6](/img/structure/B2510773.png)
N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, also known as CMSP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by CMSP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide increases levels of endocannabinoids, which bind to cannabinoid receptors in the body to produce a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide are primarily due to the increased levels of endocannabinoids in the body. These effects include pain relief, anti-inflammatory effects, and neuroprotection. N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has also been shown to have anti-cancer effects, by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide for lab experiments is its potency as a FAAH inhibitor. This allows for the precise manipulation of endocannabinoid levels in the body, which can be used to study their physiological effects. However, one limitation of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research on N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. One area of interest is the development of more potent and selective FAAH inhibitors, which may have fewer side effects than N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. Another area of interest is the investigation of the anti-cancer effects of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, and its potential use in cancer therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide involves the reaction of 4-methoxyphenyl thiol with 1-cyanobutyl bromide, followed by the addition of 2-bromoacetyl bromide. The resulting product is then treated with ammonia to yield N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. This synthesis method has been successfully replicated in several studies, with high yields and purity.
Aplicaciones Científicas De Investigación
N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been extensively studied for its potential therapeutic applications. The inhibition of FAAH by N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been shown to increase levels of endocannabinoids in the body, which are known to have a range of physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection. This makes N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide a promising candidate for the treatment of a range of conditions, including chronic pain, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-2-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-4-5-12(10-16)17-15(18)11(2)20-14-8-6-13(19-3)7-9-14/h6-9,11-12H,4-5H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIIHLSIPYSFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C(C)SC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)
![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)
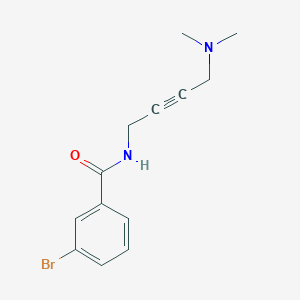
![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)
![2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B2510698.png)
![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)
![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26-hexol](/img/structure/B2510701.png)
